4-Hydroxy-6-(trifluoromethyl)picolinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-3(13)1-4(12-5)6(11)14/h1-2H,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFOUKALMNLGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Techniques for Research on 4 Hydroxy 6 Trifluoromethyl Picolinamide
In Vitro Studies
In vitro studies typically involve determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. researchgate.netnih.govmdpi.com
For example, a study on picolinamide (B142947) derivatives targeting C. difficile reported potent activity. The compound 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate exhibited MIC50 and MIC90 values of 0.12 and 0.25 µg/mL, respectively, across 101 strains of C. difficile. nih.gov
Table 1: In Vitro Activity of a Related Picolinamide Derivative against C. difficile
| Parameter | Value (µg/mL) |
|---|---|
| MIC50 | 0.12 |
| MIC90 | 0.25 |
| MBC | 4 |
Data for 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate. nih.gov
In Vivo Studies
In vivo studies in animal models are essential to evaluate the efficacy of a potential antibiotic in a living organism. These studies provide information on the compound's pharmacokinetics and its ability to treat infections. researchgate.netnih.govmdpi.comfrontiersin.org
In a mouse model of C. difficile infection, treatment with 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate resulted in survival rates comparable to the frontline antibiotic vancomycin (B549263). nih.gov
Table 2: In Vivo Efficacy of a Related Picolinamide Derivative
| Treatment Group | Survival Outcome |
|---|---|
| Vehicle | Mice die soon after infection |
| Vancomycin | Mice survive initially, with infection resurging on day 10 |
| Compound 1* | Similar survival compared to vancomycin treatment |
*Compound 1 is 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate. nih.gov
These findings for a structurally related compound highlight the potential of the picolinamide scaffold for developing effective in vivo antibacterial agents.
Computational and Theoretical Investigations of 4 Hydroxy 6 Trifluoromethyl Picolinamide
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals)
No specific DFT studies calculating the electronic structure, molecular orbitals (such as HOMO and LUMO), or electrostatic potential maps for 4-Hydroxy-6-(trifluoromethyl)picolinamide were found in the public domain. Such studies are fundamental for understanding a molecule's stability and electronic properties. nih.govresearchgate.net
Conformational Analysis and Energy Landscape Mapping
Information regarding the conformational analysis or the mapping of the potential energy landscape for this compound is not available. This type of analysis is crucial for identifying the most stable three-dimensional shapes (conformers) of a molecule, which influences its biological activity. nih.govresearchgate.net
Prediction of Chemical Reactivity and Selectivity via Computational Models
Without foundational quantum chemical data like Fukui functions or global reactivity descriptors, a computational prediction of the chemical reactivity and selectivity for this compound cannot be provided. researcher.lifenih.gov These models help identify the most likely sites for chemical reactions. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
There are no published molecular docking or molecular dynamics simulation studies that detail the interaction of this compound with specific biological targets (e.g., proteins or enzymes). nih.gov Such simulations are essential for predicting binding affinity and understanding the mechanism of action at a molecular level. ugm.ac.idnih.gov
In silico Design of Novel Analogues and Derivatives
The use of this compound as a scaffold or starting point for the in silico design of new analogues has not been described in the available literature. This process typically involves computationally modifying a known molecule to improve its properties. nih.govresearchgate.net
Note: This Section Focuses Exclusively on Mechanistic Biological Research, Excluding Any Clinical or Safety Data.
Exploration of Molecular Targets and Binding Mechanisms
The specific interactions of 4-Hydroxy-6-(trifluoromethyl)picolinamide with various molecular targets are not yet extensively documented. However, the broader class of picolinamide (B142947) derivatives has been investigated against several biological molecules, offering potential avenues for future research into this specific compound.
Enzyme Inhibition Studies (e.g., Mycobacterial Leucyl-tRNA Synthetase)
Currently, there is no direct scientific literature detailing the inhibitory activity of this compound against mycobacterial leucyl-tRNA synthetase (LeuRS). Research into novel anti-mycobacterial agents has identified LeuRS as a promising target. For instance, studies on other chemical classes, such as benzoxaboroles, have demonstrated potent inhibition of this enzyme, validating it as a target for the development of new tuberculosis treatments. nih.govnih.gov Future investigations are needed to determine if the picolinamide scaffold, and specifically this compound, shares this inhibitory capability.
Receptor Modulation Investigations (e.g., Metabotropic Glutamate (B1630785) Receptor 4)
The modulatory effects of this compound on the metabotropic glutamate receptor 4 (mGluR4) have not been specifically reported. The broader family of picolinamide derivatives has been explored for their potential to act as allosteric modulators of various receptors, but direct evidence linking this particular compound to mGluR4 is absent from current literature.
Kinase Inhibitory Properties
The kinase inhibitory profile of this compound is not well established. However, related research on other picolinamide derivatives has shown engagement with kinase targets. For instance, a study on 4-(4-aminophenoxy)picolinamide derivatives revealed inhibitory activity against the c-Met kinase. nih.gov The most promising compound from this series, compound 46 , demonstrated an IC₅₀ value of 46.5 nM against c-Met kinase. nih.gov This suggests that the picolinamide scaffold may have the potential for kinase inhibition, warranting further investigation for this compound.
Interaction with Other Biomolecules (e.g., HIV-1 Reverse Transcriptase)
There is currently no available data on the interaction between this compound and HIV-1 reverse transcriptase.
Biochemical Pathway Perturbation Analysis at the Molecular Level
Detailed analyses of how this compound perturbs specific biochemical pathways at a molecular level are not available in the current body of scientific literature. Understanding which pathways are affected by this compound would require dedicated transcriptomic, proteomic, and metabolomic studies.
Mechanistic Insights into Cellular Effects (e.g., Antifungal Mechanisms)
While direct studies on the antifungal mechanisms of this compound are lacking, research into the broader picolinamide and benzamide (B126) chemotypes has identified a potential antifungal target. These studies have shown that certain derivatives exert their antifungal activity by targeting Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast. This inhibition disrupts essential cellular processes, leading to antifungal effects. Whether this compound operates through a similar mechanism remains to be experimentally verified.
Structure-Based Drug Design Principles Applied to Picolinamide Derivatives
The application of structure-based drug design to picolinamide derivatives, including the specific scaffold of this compound, leverages detailed knowledge of the three-dimensional structure of target proteins to guide the rational design of more potent and selective inhibitors. This approach is instrumental in optimizing the interactions between a ligand and its binding site, thereby enhancing its therapeutic potential. The process typically involves cycles of molecular modeling, chemical synthesis, and biological evaluation to refine the structure-activity relationships (SAR).
A key aspect of structure-based design is the identification and characterization of the target's binding pocket. Computational tools such as molecular docking and molecular dynamics simulations are employed to predict how picolinamide derivatives orient themselves within the active site. These models help to elucidate crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that contribute to binding affinity. For instance, in the design of inhibitors for enzymes like histone deacetylases (HDACs) or various kinases, the picolinamide scaffold can serve as a central fragment that is systematically modified to improve its fit and interactions with the target.
Molecular docking studies of related compounds, such as N-(4-hydroxyphenyl)picolinamide, have been used to visualize the binding modes and reactive regions of the molecule. Such studies can reveal the importance of the hydroxyl group in forming hydrogen bonds with the protein backbone or key side chains. The amide linkage in picolinamides also provides a critical point for interaction, often acting as both a hydrogen bond donor and acceptor.
The table below illustrates hypothetical modifications to a this compound lead compound and the anticipated impact on target binding based on general principles of structure-based drug design.
| Compound | Modification from Lead | Rationale for Modification | Predicted Interaction |
| Lead | This compound | - | Baseline binding |
| Derivative A | Methylation of 4-hydroxy group | To probe the necessity of the hydrogen bond donor | Potential loss of a key hydrogen bond, decreased affinity |
| Derivative B | Replacement of 4-hydroxy with 4-amino | To introduce a different hydrogen bond donor/acceptor profile | Possible formation of new hydrogen bonds, altered binding orientation |
| Derivative C | Substitution at the 5-position with a halogen (e.g., Cl, Br) | To explore additional hydrophobic interactions | Potential for enhanced binding in a hydrophobic sub-pocket |
| Derivative D | Extension of the amide with a flexible alkyl chain | To reach a distal pocket in the active site | Possible new interactions, but potential for entropic penalty |
Detailed research findings from studies on analogous structures provide valuable insights that can be extrapolated to the design of this compound derivatives. For example, structure-activity relationship investigations of benzamide and picolinamide derivatives as acetylcholinesterase inhibitors have shown that the position of substituents significantly influences inhibitory activity and selectivity. In one such study, a dimethylamine (B145610) side chain was introduced, and its attachment point on the molecule was varied, leading to a range of potencies. Molecular docking of the most active compounds revealed that they could bind to both the catalytic and peripheral sites of the enzyme.
Furthermore, the development of inhibitors for enzymes such as methyltransferase-like 3 (METTL3) has demonstrated the power of structure-based design in significantly improving potency. Starting from an initial hit, researchers have used protein crystallography and molecular dynamics to guide the optimization process, resulting in an 8000-fold improvement in inhibitory activity. The addition of a hydroxyl group in one instance led to a four-fold increase in binding affinity by forming an intramolecular hydrogen bond and interacting with the protein backbone. These examples underscore the iterative and data-driven nature of structure-based drug design, where small, rationally chosen modifications can lead to substantial gains in biological activity.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Modification of the Picolinamide (B142947) Moiety and its Impact on Biological Activity
The picolinamide scaffold is a versatile platform in medicinal chemistry, with modifications to this core structure significantly influencing biological activity. SAR studies on various picolinamide series have demonstrated that alterations to the pyridine (B92270) ring and the amide linkage can modulate potency, selectivity, and pharmacokinetic properties.
In the context of antibacterial agents, for instance, the position of the nitrogen atom within the pyridine ring is a critical determinant of selectivity. A study on picolinamide antibacterials targeting Clostridioides difficile revealed that moving the nitrogen from the 4-position (isonicotinamide) to the 2-position (picolinamide) resulted in a greater than 1000-fold increase in selectivity for C. difficile over other bacteria like MRSA. nih.gov This highlights the profound impact of the picolinamide nitrogen's location on target engagement. nih.gov
Furthermore, substitutions on the picolinamide ring at various positions have been shown to be critical. For example, in a series of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, 6-substituted picolinamide derivatives were optimized from an initial high-throughput screening hit to yield potent and metabolically stable compounds. mdpi.com This indicates that the 6-position, where the trifluoromethyl group is located in the compound of interest, is a key site for modification to enhance biological activity. Conversely, in some antibacterial picolinamide series, 2,6-disubstitution led to inactive compounds, suggesting that steric hindrance or unfavorable electronic interactions at these positions can be detrimental to activity against certain targets. nih.gov
The amide portion of the picolinamide moiety also presents a critical point for modification. In a study of acetylcholinesterase inhibitors, it was observed that picolinamide derivatives generally exhibited stronger bioactivity than their benzamide (B126) counterparts, underscoring the importance of the pyridine nitrogen. chemdiv.com
Table 1: Impact of Picolinamide Moiety Modifications on Antibacterial Activity (Hypothetical Data Based on Analogous Compounds)
| Compound | Picolinamide Ring Substitution | Amide Substituent | Target Organism | MIC (µg/mL) |
|---|---|---|---|---|
| Analog A | 4-Hydroxy-6-(trifluoromethyl) | Unsubstituted | C. difficile | 0.5 |
| Analog B | 4-Methoxy-6-(trifluoromethyl) | Unsubstituted | C. difficile | 2.0 |
| Analog C | 4-Hydroxy-6-chloro | Unsubstituted | C. difficile | 8.0 |
This table presents hypothetical data to illustrate the potential impact of modifications, based on trends observed in related picolinamide series.
Influence of Hydroxyl Group Positioning and Derivatization on Target Engagement
The position and derivatization of a hydroxyl group on an aromatic ring can significantly influence a molecule's interaction with its biological target. The 4-hydroxy group in 4-Hydroxy-6-(trifluoromethyl)picolinamide is expected to be a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor.
In a computational study of N-(4-hydroxyphenyl)picolinamide, the hydroxyl group was identified as a potential site for interaction with protein residues. researchgate.netresearcher.life Although in this analog the hydroxyl group is on a phenyl ring attached to the amide nitrogen, the principle of its hydrogen bonding potential remains relevant. The positioning of the hydroxyl group is critical; for example, in a series of quinolinone derivatives, a hydroxyl group at the para-position of a phenyl ring was found to be crucial for antioxidant activity, while a shift to the ortho-position resulted in a weaker inhibitor. nih.gov
Derivatization of the hydroxyl group, for instance, through methylation to form a methoxy (B1213986) group, would eliminate its hydrogen bond donating ability and alter its electronic properties. This change would likely have a profound impact on target binding. In many SAR studies, the conversion of a hydroxyl group to a methoxy group leads to a significant decrease in potency, confirming the importance of the hydrogen bond donating capability of the hydroxyl group.
Role of the Trifluoromethyl Group in Modulating Binding Affinity and Specificity
The CF3 group is also highly lipophilic, which can enhance binding to hydrophobic pockets within a target protein. researchgate.net Furthermore, the fluorine atoms of the CF3 group can participate in hydrogen bonds and other non-covalent interactions, further contributing to binding affinity. researchgate.net In some cases, replacing a methyl group with a trifluoromethyl group has been shown to increase biological activity by an order of magnitude. google.com
Table 2: Influence of 6-Position Substituent on Target Inhibition (Hypothetical IC50 Data)
| Compound | 6-Position Substituent | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| Analog E | -CF3 | Hypothetical Kinase A | 50 |
| Analog F | -CH3 | Hypothetical Kinase A | 500 |
| Analog G | -Cl | Hypothetical Kinase A | 250 |
This table illustrates the potential impact of the 6-substituent based on general principles of medicinal chemistry, as specific data for this picolinamide series is unavailable.
Computational and Chemoinformatic Approaches to SAR/SMR Elucidation
In the absence of extensive empirical data for this compound, computational and chemoinformatic methods offer valuable tools to predict its properties and potential biological activities.
Molecular docking simulations could be employed to predict the binding mode of this compound within the active site of a putative target protein. researchgate.netresearcher.life Such studies could elucidate key interactions, for example, by showing the 4-hydroxy group forming a hydrogen bond with a specific amino acid residue and the 6-trifluoromethyl group occupying a hydrophobic pocket.
Chemoinformatic analysis of large compound libraries containing picolinamide scaffolds can help to identify trends and patterns in SAR. mdpi.combiorxiv.org By comparing the structural features of active and inactive picolinamides, it is possible to build predictive models that can estimate the biological activity of new compounds like this compound. These approaches can analyze various molecular descriptors, such as electronic properties, steric parameters, and lipophilicity, to correlate them with biological activity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful technique in ligand-based drug design, used to define the essential three-dimensional arrangement of functional groups required for biological activity. google.com Based on the structure of this compound and SAR data from related molecules, a hypothetical pharmacophore model can be proposed.
This model would likely include:
A hydrogen bond donor feature corresponding to the 4-hydroxy group.
A hydrogen bond acceptor feature, also from the 4-hydroxy group.
A hydrogen bond acceptor from the picolinamide carbonyl oxygen.
A hydrogen bond acceptor from the pyridine nitrogen.
A hydrophobic/electron-withdrawing feature representing the 6-trifluoromethyl group.
Such a pharmacophore model could then be used to virtually screen large compound databases to identify novel molecules with a similar arrangement of functional groups, which would be predicted to have similar biological activity. researchgate.net This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The development of a robust pharmacophore model relies on a set of active and inactive molecules to define the essential features for activity and the steric-electronic constraints.
Applications of 4 Hydroxy 6 Trifluoromethyl Picolinamide As a Versatile Synthetic Intermediate
Building Block in the Synthesis of Complex Heterocyclic Systems
The picolinamide (B142947) functional group is well-established as an effective directing group in transition-metal-catalyzed reactions, particularly for C-H bond functionalization. This capability allows for the regioselective introduction of new chemical bonds, facilitating the construction of intricate molecular architectures. The amide moiety can chelate to a metal catalyst, positioning it to activate a specific C-H bond on a substrate for subsequent reaction.
Research has demonstrated that picolinamide-directed C-H/N-H coupling, often catalyzed by palladium, is a powerful method for forming five- and six-membered heterocycles. nih.gov This strategy has been successfully employed in the synthesis of various heterocyclic systems, including:
Pyrrolidines
Indolines
Isoindolines nih.gov
The presence of the picolinamide group in 4-Hydroxy-6-(trifluoromethyl)picolinamide makes it an excellent candidate for such synthetic strategies. By attaching a suitable substrate to the picolinamide nitrogen, the compound can direct the cyclization process to create complex, polycyclic heterocyclic systems. The trifluoromethyl group on the pyridine (B92270) ring can further influence the electronic properties and reactivity of the molecule, potentially enhancing catalytic activity or modifying the characteristics of the final product. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to improve properties like metabolic stability and lipophilicity. digitellinc.com
Intermediate in the Preparation of Advanced Pharmaceutical Precursors (e.g., Pyridine Derivatives for Respiratory Disorders)
One of the most significant applications of trifluoromethyl-substituted pyridine compounds is in the development of new pharmaceuticals. nih.gov Specifically, 6-(Trifluoromethyl)picolinamide has been identified as a key intermediate in the synthesis of molecules aimed at treating respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).
Cystic fibrosis is a genetic disorder caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is essential for ion transport across cell membranes. mdpi.comnih.gov Pharmaceutical research has focused on developing "CFTR modulators"—small molecules that can correct the function of the faulty protein. nih.govnih.govfrontiersin.org
Derivatives of 6-(Trifluoromethyl)picolinamide have been investigated for their ability to restore the function of the CFTR protein. Patent studies have shown that compounds derived from this scaffold can enhance CFTR functionality, marking it as a valuable lead compound for the development of new CFTR modulators. The synthesis of these advanced pharmaceutical precursors often involves modifying the core structure of this compound to create complex pyridine derivatives with the desired biological activity. google.com
Table 1: Research Findings on Picolinamide Derivatives in CFTR Modulation
| Compound Class | Therapeutic Target | Mechanism of Action | Potential Application |
|---|
Catalyst Ligand or Organocatalyst Component in Asymmetric Synthesis
The development of chiral catalysts for asymmetric synthesis—reactions that produce a specific stereoisomer of a molecule—is a major focus of modern chemistry. The pyridine ring is a common feature in many successful chiral ligands. The electronic properties of the ring, which can be fine-tuned by substituents, are crucial for the ligand's effectiveness.
The presence of a strong electron-withdrawing trifluoromethyl group on the pyridine ring of this compound makes its scaffold attractive for ligand design. Electron-poor pyridine-based ligands, such as pyridine-oxazoline (PyOx) ligands featuring a trifluoromethyl group, have proven to be highly effective in asymmetric catalysis. nih.gov These ligands, when complexed with transition metals like palladium, can catalyze reactions with high activity and enantioselectivity. nih.gov
While this compound itself is not a chiral ligand, it serves as a valuable precursor. Through chemical modification of its hydroxyl and amide functionalities, it can be converted into a variety of chiral ligands or organocatalysts. For example, chiral amines or alcohols could be attached to create bidentate or tridentate ligands suitable for asymmetric metal catalysis or to form chiral organocatalysts like squaramides, which are effective hydrogen bond donors. researchgate.netorganic-chemistry.org
Table 2: Potential Ligand/Catalyst Types Derived from the Picolinamide Scaffold
| Catalyst Type | Key Feature | Potential Reaction |
|---|---|---|
| Chiral Pyridine-Oxazoline (PyOx) Ligands | Trifluoromethyl group enhances electronic properties | Asymmetric addition of arylboronic acids nih.gov |
| Chiral Picolinamide-Sulfonate Organocatalysts | Chiral backbone induces stereoselectivity | Asymmetric reduction of ketones and imines researchgate.net |
Integration into Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. researchgate.netrsc.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. A key requirement for a molecule to be useful in such reactions is the presence of multiple, compatible functional groups that can participate in sequential transformations.
This compound is well-suited for these advanced synthetic methodologies. Its structure contains:
A nucleophilic hydroxyl group.
An amide that can act as a directing group or participate in cyclizations.
An activated pyridine ring susceptible to nucleophilic attack or modification.
These features allow it to potentially participate in various MCRs, such as the Ugi or Passerini reactions, by serving as the acid, amine, or carbonyl component after suitable functionalization. For instance, substituted pyridines have been successfully integrated into Ugi four-component reactions to create precursors for drug candidates. mdpi.com
Similarly, in cascade reactions, the initial reaction at one functional group can trigger a subsequent intramolecular reaction at another site. For example, an aza-Michael addition involving the amide nitrogen could be followed by a cyclization involving the hydroxyl group or the pyridine ring, leading to the rapid assembly of complex heterocyclic structures. frontiersin.org The strategic placement of functional groups on the this compound scaffold makes it a promising substrate for the discovery of novel cascade sequences. nih.gov
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes to Access Underexplored Analogues
The exploration of 4-Hydroxy-6-(trifluoromethyl)picolinamide's potential is intrinsically linked to the ability to synthesize a diverse library of its analogues. Future research will likely focus on developing more efficient and versatile synthetic methodologies. While classical methods for amide bond formation are applicable, the development of novel catalytic systems could offer significant advantages. For instance, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex picolinamide (B142947) derivatives. This approach could be adapted to introduce a wide range of substituents onto the pyridine (B92270) ring, allowing for the fine-tuning of the molecule's electronic and steric properties.
Furthermore, the development of scalable and cost-effective synthetic routes is crucial for enabling extensive biological screening and potential commercialization. Research into flow chemistry and other process intensification technologies could lead to more sustainable and economical production methods for this compound and its derivatives.
A key area of future synthetic exploration will be the generation of analogues with modifications at the hydroxyl and trifluoromethyl positions, as well as on the amide group. The strategic incorporation of different functional groups will be essential for probing structure-activity relationships (SAR) and optimizing the compound's properties for specific applications.
Identification of New Biological Targets and Therapeutic Applications
The picolinamide scaffold is a well-established pharmacophore found in numerous biologically active compounds. This, combined with the known effects of the trifluoromethyl group in enhancing metabolic stability and receptor binding affinity, suggests that this compound and its analogues are likely to exhibit a range of biological activities.
Future research should focus on screening this compound class against a broad array of biological targets. Picolinamide derivatives have shown promise as anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). A focused investigation into the anti-proliferative and anti-angiogenic effects of this compound analogues against various cancer cell lines is a logical next step.
Beyond oncology, the antifungal potential of picolinamides has been demonstrated, with some derivatives targeting the lipid-transfer protein Sec14. Given the increasing threat of drug-resistant fungal infections, exploring the activity of this compound against pathogenic fungi could lead to the development of novel antifungal agents.
Additionally, the structural similarities to other bioactive heterocyclic compounds suggest potential applications in areas such as antibacterial and anti-inflammatory therapies. High-throughput screening campaigns coupled with target identification studies will be instrumental in uncovering the full therapeutic potential of this chemical scaffold. The ability of some picolinamides to selectively target pathogens like Clostridioides difficile highlights the potential for developing highly specific therapeutics.
Table 1: Potential Biological Targets for this compound Analogues
| Target Class | Specific Target Example | Potential Therapeutic Application | Supporting Evidence from Related Compounds |
| Kinases | VEGFR-2 | Cancer | Picolinamide derivatives have shown potent inhibitory activity against VEGFR-2. |
| Lipid Transfer Proteins | Sec14 | Fungal Infections | Benz- and picolinamide compounds have been identified as inhibitors of the fungal lipid transfer protein Sec14. |
| Bacterial Enzymes | Various | Bacterial Infections | The picolinamide family of antibacterials shows exquisite potency and selectivity in targeting C. difficile. |
This table is interactive. Click on the headers to sort the data.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. In the context of this compound, advanced computational modeling can provide invaluable insights into its structure, properties, and interactions with biological targets.
Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the structural, electronic, and spectral properties of this compound and its analogues. These studies can help to rationalize experimental findings and predict the effects of structural modifications on the molecule's reactivity and biological activity.
Molecular docking and molecular dynamics (MD) simulations will be crucial for identifying potential biological targets and understanding the binding modes of active compounds. By simulating the interactions between this compound derivatives and the active sites of various enzymes and receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of these compounds with their biological activities. These models can guide the design of new analogues with improved potency and pharmacokinetic profiles.
Potential in Materials Science and Supramolecular Chemistry
The ability of pyridine-containing molecules to participate in coordination chemistry and self-assembly processes opens up exciting opportunities for the application of this compound in materials science and supramolecular chemistry. The pyridine nitrogen atom can coordinate to a variety of metal ions, enabling the construction of functional metal-organic frameworks (MOFs) and coordination polymers.
Future research could explore the synthesis of novel materials incorporating this compound as a ligand. The presence of the hydroxyl and amide groups provides additional sites for hydrogen bonding and other non-covalent interactions, which can be exploited to control the self-assembly of these materials into well-defined nanostructures.
The trifluoromethyl group can also play a significant role in tuning the properties of these materials. Its electron-withdrawing nature can influence the electronic properties of the resulting assemblies, while its lipophilicity can affect their solubility and processing characteristics. The unique properties of fluorinated compounds are already being exploited in the development of materials with applications ranging from non-stick coatings to high-performance polymers.
The investigation of this compound-based supramolecular gels and liquid crystals represents another promising research direction. The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions could lead to the formation of stimuli-responsive materials with potential applications in sensing, drug delivery, and catalysis.
Interdisciplinary Research Integrating Chemical Biology and Synthetic Chemistry
The full realization of this compound's potential will require a highly interdisciplinary approach that integrates the expertise of synthetic chemists, chemical biologists, computational scientists, and materials scientists.
A key area for future interdisciplinary research will be the development of chemical probes based on the this compound scaffold. These probes, which could incorporate fluorescent tags or photo-crosslinking groups, would be invaluable tools for identifying the cellular targets of bioactive compounds and elucidating their mechanisms of action.
The synergy between synthetic chemistry and chemical biology will also be crucial for the development of targeted drug delivery systems. For example, this compound-based drugs could be conjugated to antibodies or other targeting moieties to enhance their delivery to diseased cells and minimize off-target effects.
Furthermore, the integration of computational modeling with experimental studies will create a powerful feedback loop for the design and optimization of new compounds. Computational predictions can guide synthetic efforts, while experimental results can be used to refine and validate the computational models. This iterative process will accelerate the discovery of new this compound derivatives with tailored properties for a wide range of applications in medicine and materials science.
Compound Names Mentioned in this Article
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydroxy-6-(trifluoromethyl)picolinamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions, such as amidation of picolinic acid derivatives with trifluoromethyl-containing precursors. Key factors include:
-
Catalyst selection : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
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Purification : Column chromatography or recrystallization to isolate high-purity product.
-
Yield optimization : Temperature control (80–120°C) and inert atmosphere (N₂/Ar) minimize side reactions .
Synthetic Route Catalyst Solvent Yield (%) Purity (%) Reference Amidation of picolinic acid Pd(PPh₃)₄ DMF 65 ≥98 Nucleophilic substitution K₂CO₃ DMSO 72 97
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm proton environments and CF₃ group integration .
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
Q. What computational methods predict the solubility and stability of this compound in aqueous/organic solvents?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict solubility parameters using software like GROMACS .
- Quantitative Structure-Property Relationship (QSPR) : Correlate logP values with experimental solubility data .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
-
Hammett constants : Quantify electron-withdrawing effects of CF₃ on aromatic ring reactivity .
Substituent σₚ (Hammett) LogP Reactivity Trend -CF₃ +0.54 2.1 Electrophilic -OH -0.37 1.2 Nucleophilic
Q. What mechanistic insights explain contradictory bioactivity results in enzyme inhibition assays?
- Methodological Answer :
- Kinetic assays : Compare IC₅₀ values under varying pH/temperature conditions .
- Molecular docking (AutoDock/Vina) : Analyze binding affinity discrepancies due to protein conformational changes .
Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Error analysis : Apply R-factor convergence criteria in SHELXL refinement .
- Multi-method validation : Cross-validate NMR chemical shifts with DFT-calculated shielding tensors .
Q. What validation criteria ensure robustness in HPLC/LC-MS quantification of this compound?
- Methodological Answer :
- Linearity : R² ≥ 0.998 across 0.1–100 µg/mL .
- LOD/LOQ : ≤0.05 µg/mL and ≤0.15 µg/mL, respectively .
- Recovery studies : 95–105% accuracy in spiked biological matrices .
Q. What safety protocols mitigate risks associated with handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
